molecular formula C15H23ClN2O2S B6987256 N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B6987256
M. Wt: 330.9 g/mol
InChI Key: JTVSEABJQKTHQI-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide is a chemical compound characterized by the presence of an azepane ring, a chloro-substituted benzene ring, and a sulfonamide group

Properties

IUPAC Name

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-3-18(13-5-4-9-17-10-8-13)21(19,20)15-7-6-12(2)11-14(15)16/h6-7,11,13,17H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSEABJQKTHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNCC1)S(=O)(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with azepane and ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of the sulfonyl chloride intermediate: 2-chloro-4-methylbenzenesulfonyl chloride is synthesized by reacting 2-chloro-4-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with azepane and ethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(azepan-4-yl)-3-chlorobenzamide hydrochloride
  • N-(azepan-4-yl)-N-methylmethanesulfonamide
  • Fentanyl azepane

Uniqueness

N-(azepan-4-yl)-2-chloro-N-ethyl-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azepane ring provides structural rigidity, while the chloro and sulfonamide groups contribute to its potential as a versatile intermediate in synthetic chemistry and its biological activity.

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